Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate
Description
Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate is a heterocyclic compound featuring a piperazine backbone modified with a thiophene-derived carbamothioyl group and an acetoxy ester moiety. The methyl acetate side chain contributes to solubility in organic solvents, making it suitable for synthetic and pharmacological studies .
Properties
IUPAC Name |
methyl 2-[3-oxo-1-(thiophene-2-carbonylcarbamothioyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-20-10(17)7-8-11(18)14-4-5-16(8)13(21)15-12(19)9-3-2-6-22-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,18)(H,15,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVICEUXWUMOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, amides, and thiol esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and spectroscopic data.
Structural Analogues and Substituent Effects
Key Observations :
- Thiophene Derivatives : The thiophene-substituted analogue (entry 4) exhibits the highest yield (82%) and melting point (244–246°C), attributed to the thiophene ring’s aromaticity and planar geometry, which facilitate intermolecular stacking .
- Electron-Withdrawing Groups : Nitro-substituted derivatives (entry 3) show reduced melting points (168–170°C), likely due to destabilized crystal packing from polar nitro groups .
- Chlorinated Analogues : Chlorine substituents (entry 2) moderately increase lipophilicity but result in lower yields (60%), possibly due to steric hindrance during synthesis .
Spectroscopic and Analytical Comparisons
- 1H NMR Profiles :
- Thiophene Derivatives : Distinct NH proton resonances at δ 12.40–11.50 ppm (carbamothioyl NH) and aromatic protons (ArH) at δ 8.36–7.64 ppm, consistent with thiophene’s deshielding effects .
- Nitro Derivatives : Additional downfield shifts (δ 8.36–8.15 ppm) for aromatic protons adjacent to nitro groups .
- IR Spectroscopy :
- Carbamothioyl C=S stretches appear at 1200–1250 cm⁻¹, while ester C=O stretches (methyl acetate) are observed at 1700–1750 cm⁻¹ across analogues .
Biological Activity
Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.35 g/mol
The compound features a piperazine core substituted with a thiophenyl group and a carbonyl moiety, contributing to its diverse biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. A study showed sub-micromolar growth inhibition against pancreatic cancer cell lines with IC₅₀ values ranging from 0.43 μM to 0.61 μM .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The presence of the thiophenyl group is believed to enhance its interaction with bacterial membranes.
- Cytotoxic Effects : In vitro assays have revealed that this compound induces cytotoxicity in various human cancer cell lines, suggesting potential as a chemotherapeutic agent .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses can be drawn:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival, particularly involving S100A2 and p53 pathways .
- Induction of Apoptosis : The cytotoxic effects observed may be related to the induction of apoptosis in cancer cells, triggered by oxidative stress or disruption of mitochondrial function.
- Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in tumor metabolism or proliferation.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer potential of this compound against a panel of human cancer cell lines. The results indicated:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MiaPaCa2 | 0.43 |
| PANC-1 | 0.61 |
| MCF7 | >50 |
This study highlights the selective potency against pancreatic cancer cells compared to other types.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy was tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
These findings suggest that the compound holds promise as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
